N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
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Description
The compound is a derivative of benzenesulfonohydrazide with a bromo-fluoro benzylidene group attached. Benzenesulfonohydrazides are a class of organic compounds known for their reactivity and potential applications in organic synthesis .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of 3-bromo-2-fluorobenzaldehyde with 4-methylbenzenesulfonohydrazide. The synthesis could potentially involve a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely feature a central benzene ring (from the benzenesulfonohydrazide) substituted with a methyl group and a sulfonohydrazide group. The sulfonohydrazide group would be connected to a bromo-fluoro benzylidene group .Chemical Reactions Analysis
The compound could potentially participate in various organic reactions. For instance, the hydrazide group is known to react with carbonyl compounds to form hydrazones .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(Z)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVCEAJKABRQK-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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